molecular formula C18H14FN3O3 B11702767 (5Z)-5-{[(4-fluorophenyl)amino]methylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione

(5Z)-5-{[(4-fluorophenyl)amino]methylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11702767
M. Wt: 339.3 g/mol
InChI Key: DYZQONZDMFYSFV-UHFFFAOYSA-N
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Description

(5Z)-5-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with fluorophenyl and methylphenyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with an amine group.

    Addition of the methylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions, using suitable catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.

Medicine

The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development. Research may focus on its efficacy and safety in treating various medical conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl and methylphenyl groups may enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific substitution pattern and the presence of both fluorophenyl and methylphenyl groups. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C18H14FN3O3

Molecular Weight

339.3 g/mol

IUPAC Name

5-[(4-fluorophenyl)iminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C18H14FN3O3/c1-11-4-2-3-5-15(11)22-17(24)14(16(23)21-18(22)25)10-20-13-8-6-12(19)7-9-13/h2-10,24H,1H3,(H,21,23,25)

InChI Key

DYZQONZDMFYSFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)F)O

Origin of Product

United States

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